Quinoxalin-6-ylboronic acid hydrochloride

Vue d'ensemble

Description

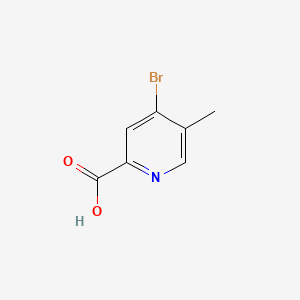

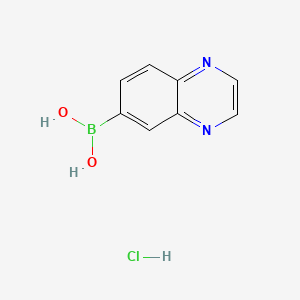

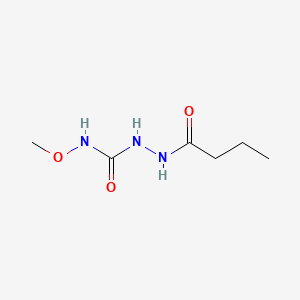

Quinoxalin-6-ylboronic acid hydrochloride is an organic compound with the molecular formula C8H8BClN2O2 and a molecular weight of 210.43 . It is typically available in solid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Design and Synthesis of Aldose Reductase Inhibitors

Quinoxalinone derivatives, including those related to quinoxalin-6-ylboronic acid hydrochloride, have been synthesized and evaluated for their potential as aldose reductase inhibitors. This enzyme is a key target for managing diabetic complications, making these compounds valuable for therapeutic research. The design incorporates phenolic structures to combine antioxidant activity, enhancing their potential against diabetic complications. Compounds in this category have shown potent and selective inhibition of aldose reductase, with IC50 values in the low micromolar range, suggesting their significant therapeutic potential (Qin et al., 2015).

Fluorescent Quinoxaline Derivatives

Research into quinoxalines has also extended into the development of fluorescent compounds, which can have applications ranging from molecular probes to materials science. A novel quinoxalinylium derivative was synthesized, demonstrating potential as a fluorescent marker due to its strong emission at 580 nm upon excitation. This illustrates the versatility of quinoxaline derivatives in creating functional materials with specific optical properties (Koner & Ray, 2008).

Corrosion Inhibition Studies

Quinoxaline derivatives have been investigated for their ability to inhibit corrosion, particularly in metals like mild steel, which is crucial for extending the lifespan of industrial materials. Studies show that certain quinoxaline-based compounds can effectively reduce the corrosion rate in acidic environments, indicating their potential as protective coatings or additives in metal processing and preservation (Olasunkanmi & Ebenso, 2019).

Electrochemical Studies

The redox behavior of quinoxaline carboxylic acid derivatives has been studied extensively, providing insights into their electrochemical properties. These studies are foundational for applications in electrochemical sensors, batteries, and other electronic devices. The understanding of their redox mechanism in various pH conditions can lead to the development of novel electrochemical materials with tailored properties (Shah et al., 2014).

Safety and Hazards

Quinoxalin-6-ylboronic acid hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinoxalin-6-ylboronic acid hydrochloride . For instance, the pH of the environment can affect the reactivity of boronic acids, and the presence of diols can influence their binding to targets. Additionally, factors such as temperature and the presence of other chemicals can affect the stability of this compound.

Propriétés

IUPAC Name |

quinoxalin-6-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUKKXQGTXCLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662802 | |

| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852362-25-5 | |

| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)